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Compound of Interest

Compound Name: 4-Amino-2-bromophenol

Cat. No.: B112063 Get Quote

Introduction
The structural elucidation of small organic molecules is a cornerstone of pharmaceutical

research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous determination of molecular structure, providing detailed

information about the chemical environment of individual atoms. This application note provides

a detailed protocol and data interpretation for the NMR characterization of amino-

bromophenols, a class of compounds with potential applications as intermediates in drug

synthesis.

Due to the limited availability of published experimental NMR data for 4-Amino-2-
bromophenol, this document will utilize the comprehensive spectral data available for its

isomer, 2-Amino-4-bromophenol, as a representative example to illustrate the characterization

process. The methodologies and interpretation principles described herein are directly

applicable to the analysis of 4-Amino-2-bromophenol and other related substituted phenols.

Compound Information
Compound Name: 2-Amino-4-bromophenol CAS Number: 40925-68-6[1] Molecular Formula:

C₆H₆BrNO Molecular Weight: 188.02 g/mol Structure:
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Spectroscopic Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-Amino-4-

bromophenol. This data is critical for confirming the identity and purity of the compound.

Table 1: ¹H NMR Data for 2-Amino-4-bromophenol
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.29 s 1H OH

6.72 d, J = 2.4 Hz 1H Ar-H

6.56 d, J = 8.3 Hz 1H Ar-H

6.50 dd, J = 8.3, 2.4 Hz 1H Ar-H

4.91 br s 2H NH₂

Data acquired in DMSO-d₆ at 400 MHz.

Table 2: ¹³C NMR Data for 2-Amino-4-bromophenol
Chemical Shift (δ) ppm Assignment

143.42 C-OH

139.00 C-NH₂

123.50 Ar-CH

115.75 Ar-CH

115.66 Ar-CH

113.86 C-Br
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Note: Specific assignments for the aromatic carbons would require further 2D NMR

experiments such as HSQC and HMBC.

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible

NMR spectra.

Materials:

2-Amino-4-bromophenol sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Weigh approximately 10-20 mg of the 2-Amino-4-bromophenol sample directly into a clean,

dry vial.

Add approximately 0.7 mL of DMSO-d₆ to the vial.

Securely cap the vial and vortex until the sample is completely dissolved.

Carefully transfer the solution into a 5 mm NMR tube using a pipette.

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer Solvent: DMSO-d₆
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¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.096 s

Spectral Width: 8012.8 Hz (20.0 ppm)

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.363 s

Spectral Width: 24038.5 Hz (238.8 ppm)

Data Interpretation and Structural Elucidation
Workflow
The process of identifying the structure of an unknown compound from its NMR spectra follows

a logical progression. The following diagram illustrates the typical workflow.
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Caption: Workflow for Structural Elucidation using NMR.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the experimental data and the

final structural confirmation.
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Caption: Data to Structure Confirmation Pathway.

Conclusion
This application note details the standard procedures for the NMR characterization of amino-

bromophenols, using 2-Amino-4-bromophenol as a working example. The provided protocols

for sample preparation and data acquisition, along with the summarized spectral data, serve as

a comprehensive guide for researchers in the pharmaceutical industry. Adherence to these

methodologies will ensure the accurate and reliable structural determination of this important

class of synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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